3-[1-(Furan-2-ylmethylamino)ethyl]phenol
Description
Properties
IUPAC Name |
3-[1-(furan-2-ylmethylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(11-4-2-5-12(15)8-11)14-9-13-6-3-7-16-13/h2-8,10,14-15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVAYZSGHHBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
3-[1-(Dimethylamino)ethyl]phenol (C₁₀H₁₅NO): Differs by replacing the furan-2-ylmethyl group with a dimethylamino group.
2-((E)-1-(2-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenylamino)ethyl)phenol (Schiff base derivative): Contains an imine linkage instead of a secondary amine.
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (C₁₆H₁₉NO): Shares the furan group but lacks the phenolic hydroxyl.
Physicochemical Properties
- Polarity: The furan group in this compound increases polarity compared to dimethylamino analogues, affecting chromatographic retention times (estimated logP: 2.1 vs. 1.5 for dimethylamino variant ).
- Hydrogen Bonding: The phenolic -OH and amine groups enable intermolecular interactions, similar to Schiff bases that form O–H⋯N hydrogen bonds in crystal structures .
Research Findings and Data Tables
Table 1: Comparative Bioactivity
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| This compound | 6.8–7.2 (aromatic), 4.1 (–CH₂–) | 3350 (–OH), 1620 (C=N) |
| 3-[1-(Dimethylamino)ethyl]phenol | 2.2 (N–CH₃), 6.7–7.1 (aromatic) | 3250 (–OH), 1450 (C–N) |
Q & A
Q. What are the key structural features of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol, and how are they experimentally determined?
The compound contains a phenolic hydroxyl group, a furan moiety, and an ethylamine linker. Structural determination typically involves X-ray crystallography. For example, similar phenolic Schiff base derivatives exhibit intramolecular hydrogen bonding (O–H⋯N) and π-π stacking interactions, stabilizing the crystal lattice . Data collection using a Siemens SMART CCD diffractometer with SHELX software (e.g., SHELXL for refinement) is standard, achieving R-factors <0.05 for high-confidence models .
Q. What synthetic methodologies are recommended for preparing this compound?
A common approach involves condensation reactions between substituted amines and carbonyl precursors. For analogous structures, 3-aminobenzophenone oxime and aldehydes (e.g., 5-chlorobenzaldehyde) are reacted in ethanol under reflux, yielding crystalline products after slow evaporation . Purification via recrystallization in dichloromethane or acetonitrile is advised to achieve >95% purity.
Q. How can researchers validate the purity and identity of synthesized batches?
Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (1H/13C) : To verify functional groups (e.g., phenolic –OH at δ 9–10 ppm, furan protons at δ 6–7 ppm).
- Elemental Analysis : For C, H, N composition validation .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
Discrepancies between computational models and experimental data (e.g., torsion angles, hydrogen bond lengths) are resolved using SHELX-refined structures. For instance, E/Z isomerism in Schiff bases can be confirmed via crystallographic torsion angles (e.g., C–N–C–C angles ≈ 178° for planar arrangements) . Displacement parameters (Ų) in refinement tables also highlight regions of dynamic disorder .
Q. What strategies optimize intermolecular interactions for crystal engineering applications?
- Hydrogen Bonding : Design molecules with complementary donor-acceptor pairs (e.g., –OH and –NH groups form R₂²(6) motifs ).
- π-π Stacking : Planar aromatic systems (e.g., furan and phenol rings) with centroid distances of 3.8–4.0 Å enhance stability .
- Solvent Selection : Use low-polarity solvents (e.g., dichloromethane) to favor slow nucleation and large, high-quality crystals .
Q. How can researchers address challenges in spectroscopic characterization of dynamic conformers?
- VT-NMR (Variable Temperature) : Resolve overlapping signals caused by rotameric equilibria (e.g., ethylamine linker flexibility).
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to assign ambiguous peaks .
Methodological Considerations
Q. What precautions are critical for handling this compound in laboratory settings?
- Hazard Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles (STOT RE1 H335) .
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Q. How should researchers design experiments to study biological activity (e.g., enzyme inhibition)?
- Dose-Response Assays : Test concentrations from 1 nM–100 µM in triplicate.
- Control Groups : Include positive controls (e.g., known inhibitors) and solvent-only blanks.
- Data Normalization : Express activity as % inhibition relative to controls, using IC₅₀ values for potency comparisons .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing contradictory bioassay results?
- ANOVA with Tukey Post Hoc : Compare means across multiple experimental groups.
- Bland-Altman Plots : Assess agreement between replicate assays .
- QSAR Modeling : Relate structural descriptors (e.g., logP, H-bond donors) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
